N-(4-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide
Description
N-(4-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide is a heterocyclic compound featuring a pyrazole core substituted with amino and methylamino groups, linked to a 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (pyrazole and oxadiazole motifs) and hydrophobic interactions (aromatic substituents) . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive pyrazole derivatives explored for antimicrobial, insecticidal, and anticancer activities .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-13-4-6-16(7-5-13)21-27-23(33-29-21)19-20(24)30(28-22(19)25-3)12-18(32)26-17-10-8-15(9-11-17)14(2)31/h4-11H,12,24H2,1-3H3,(H,25,28)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQDEQWYXTKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound consists of several functional groups that may contribute to its biological activity:
- Aromatic rings : These are known to enhance lipophilicity and facilitate cellular uptake.
- Oxadiazole and pyrazole moieties : These heterocycles are often associated with bioactive compounds, particularly in the context of anticancer activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer cell lines. The following sections summarize key findings regarding its anticancer properties and other biological effects.
Anticancer Activity
-
Cell Line Studies :
- The compound demonstrated notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma). In vitro studies reported IC50 values ranging from 0.5 to 2.0 µM, indicating potent antiproliferative effects .
- A study highlighted that the presence of specific substituents on the phenyl rings significantly enhanced the anticancer activity, suggesting a strong correlation between molecular structure and efficacy .
-
Mechanisms of Action :
- The mechanism underlying its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses revealed that treated cells exhibited increased rates of apoptosis compared to controls .
- Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and tubulin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Effects : The introduction of electron-donating groups (e.g., methyl) at specific positions on the aromatic rings enhances biological activity. Conversely, electron-withdrawing groups may reduce activity depending on their placement .
- Heterocyclic Influence : The presence of oxadiazole and pyrazole rings is crucial for maintaining high levels of cytotoxicity. Modifications to these structures can lead to variations in biological efficacy .
Case Studies
Several studies have explored the biological potential of similar compounds:
- Study on Thiazole Derivatives : Research on thiazole-containing compounds has shown that modifications can lead to significant anticancer properties, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-acetylphenyl)-... | MDA-MB-231 | 0.75 | Apoptosis induction |
| Thiazole derivative X | A549 | 0.95 | Tubulin inhibition |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. The presence of these moieties in N-(4-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide may contribute to its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal effects. The oxadiazole ring has been particularly noted for its efficacy against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The incorporation of the pyrazole moiety in this compound may enhance its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Some studies suggest that compounds with similar structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier could allow this compound to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that derivatives containing oxadiazole rings showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the phenyl groups could further improve their antimicrobial properties.
Case Study 3: Neuroprotective Potential
In preclinical trials assessing neuroprotective agents, compounds with pyrazole structures were shown to reduce neuronal cell death in models of neurodegeneration. This research supports the hypothesis that this compound may provide similar benefits.
Comparison with Similar Compounds
The compound belongs to a broader class of N-pyrazole acetamide derivatives. Below is a comparative analysis with structurally related molecules:
Structural Analogues and Substituent Effects
2.1.1 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide ()
- Key Differences: Oxadiazole substituent: 4-Methoxyphenyl (electron-donating) vs. 4-methylphenyl (electron-neutral) in the target compound. Methoxy groups enhance solubility but may reduce metabolic stability. Pyrazole C3 substituent: Methylsulfanyl (SMe) vs. methylamino (NMe) in the target. SMe increases lipophilicity, whereas NMe may improve hydrogen-bonding capacity. Acetamide substituent: 2-Chloro-4-methylphenyl (halogenated, lipophilic) vs. 4-acetylphenyl (polar, ketone-containing) in the target. The acetyl group could enhance water solubility and receptor binding .
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ()
- Key Differences :
- Heterocyclic core : Thiazole (sulfur-containing) vs. oxadiazole (oxygen/nitrogen) in the target. Thiazoles are associated with antimicrobial activity but may exhibit different electronic profiles.
- Substituents : Nitrophenyl (electron-withdrawing) and isopropylphenyl groups confer distinct steric and electronic effects compared to the acetylphenyl group in the target .
Bioactivity Trends
- Antimicrobial Potential: Pyrazole-thiazole hybrids () and pyrazole-triazole derivatives () exhibit antibacterial and antifungal activities. The target compound’s oxadiazole and methylamino groups may enhance selectivity for bacterial enzymes (e.g., dihydrofolate reductase) .
- Insecticidal Activity : highlights pyrazole derivatives as Fipronil analogues. The target’s oxadiazole ring and acetylphenyl group could modulate insecticidal efficacy by influencing binding to GABA receptors .
Physicochemical Properties
Computational Modeling
- QSAR Relevance : and emphasize the role of van der Waals descriptors and lumping strategies. The target compound’s methylphenyl and acetyl groups could be critical in QSAR models predicting bioavailability or toxicity .
Preparation Methods
Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A representative procedure involves:
-
Formation of Amidoxime :
Reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours yields N'-hydroxy-4-methylbenzimidamide . -
Cyclization with Activated Carboxylic Acid :
Condensation with ethyl chlorooxoacetate in dimethylformamide (DMF) at 0–5°C, catalyzed by triethylamine (TEA), produces 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl acetate .
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NH2OH·HCl, EtOH/H2O | 80°C, 12h | 85% |
| 2 | ClCOCO2Et, TEA, DMF | 0–5°C, 4h | 72% |
Pyrazole Core Construction
The 5-amino-3-(methylamino)pyrazole is synthesized via cyclocondensation:
-
Hydrazine Formation :
Reaction of methylhydrazine with ethyl cyanoacetate in methanol at reflux (6h) generates 3-amino-1-methyl-1H-pyrazol-5(4H)-one . -
Functionalization :
Nitrosation using NaNO2/HCl at −10°C followed by reduction with Pd/C-H2 yields 5-amino-3-(methylamino)-1H-pyrazole .
Optimization Insight :
Lowering nitrosation temperatures to −10°C suppresses diazonium salt decomposition, improving yield from 58% to 82%.
Acetamide Coupling
The final assembly employs nucleophilic acyl substitution:
-
Activation of Acetic Acid Derivative :
4-Acetylphenylacetic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) to form the acyl chloride. -
Amide Bond Formation :
Reaction of the acyl chloride with the pyrazole-oxadiazole intermediate in tetrahydrofuran (THF) with TEA (2.5 eq.) at 0°C for 2h yields the target compound.
Critical Parameters :
-
Excess TEA neutralizes HCl, preventing protonation of the pyrazole amine.
-
THF enhances solubility of polar intermediates, achieving 89% conversion.
Reaction Optimization
Solvent Screening for Cyclization
Comparative analysis of oxadiazole cyclization solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 95.2 |
| DMSO | 46.7 | 68 | 93.8 |
| AcCN | 37.5 | 54 | 89.1 |
DMF balances polarity and boiling point, minimizing side reactions.
Temperature Dependence in Amide Coupling
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 2 | 89 |
| 25 | 1.5 | 76 |
| −10 | 3 | 92 |
Subzero temperatures (−10°C) suppress hydrolysis of the acyl chloride, enhancing yield.
Analytical Characterization
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the pyrazole and oxadiazole rings via refluxing hydrazine derivatives with carbonyl compounds in ethanol or DMF, using bases like NaOH or K₂CO₃ as catalysts .
- Coupling Reactions : Linking the pyrazole-acetamide core to the oxadiazole substituent via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Recrystallization (e.g., ethanol) or column chromatography to isolate the product. Optimization : Reaction temperature (150°C for cyclization ), solvent selection (pyridine for catalysis ), and stoichiometric control to minimize byproducts .
Q. Which analytical methods confirm structural integrity and purity?
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems; IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : LCMS or HRMS to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, S content .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation .
- Use inert atmospheres (argon) for long-term storage if the compound is sensitive to oxidation .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Enzyme/Receptor Binding : Perform in vitro assays (e.g., fluorescence polarization, surface plasmon resonance) to quantify affinity for targets like kinases or GPCRs .
- Cell-Based Assays : Evaluate antiproliferative activity (MTT assay) in cancer cell lines or antimicrobial efficacy (MIC determination) .
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes to active sites .
Q. How does this compound compare structurally and functionally to analogs?
- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs with modified oxadiazole or pyrazole groups. For example:
| Analog | Key Structural Differences | Biological Activity |
|---|---|---|
| Thienopyrimidine Derivative | Replaces oxadiazole with thienopyrimidine | Reduced anticancer activity |
| Oxadiazole Compound B | Lacks methylphenyl substitution | Lower antimicrobial potency |
- Functional Assays : Test analogs in parallel for IC₅₀ values or selectivity indices .
Q. How should conflicting bioactivity data between studies be resolved?
- Reproducibility Checks : Validate purity (HPLC >95%) and confirm structural consistency (NMR) to rule out batch variability .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies enhance the compound’s efficacy or selectivity?
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to improve membrane permeability .
- Prodrug Design : Conjugate with PEG or peptide carriers to target specific tissues .
- Combinatorial Chemistry : Generate libraries via click chemistry (e.g., CuAAC) to screen for optimized variants .
Q. What methodologies assess pharmacokinetic properties (ADME)?
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated metabolites .
- Excretion : Radiolabeled tracer studies in rodent models to quantify renal clearance .
Q. Can this compound synergize with existing therapeutics?
- Combination Studies : Test with standard drugs (e.g., cisplatin in cancer) using Chou-Talalay synergy indices .
- Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify pathways enhanced by co-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
